

RH1115's effect on LAMP1 vesicle properties

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Compound of Interest

Compound Name: RH1115

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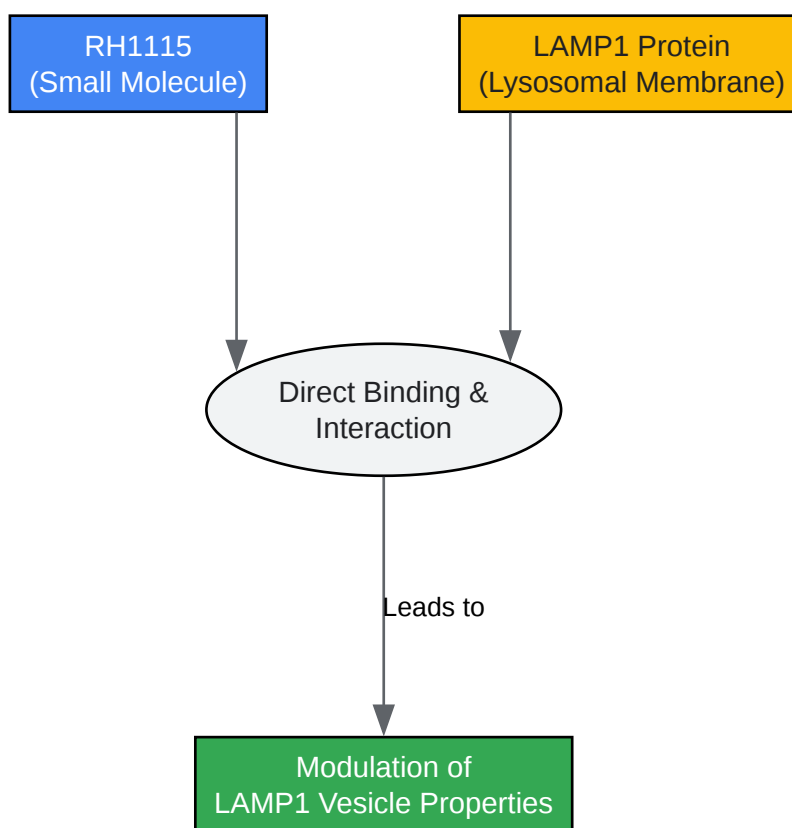
An In-depth Technical Guide on the Core Effects of **RH1115** on LAMP1 Vesicle Properties

Introduction

RH1115 is a small molecule identified through high-content phenotypic screening as a modulator of the autophagy-lysosome pathway.^{[1][2][3]} This pathway is critical for cellular homeostasis, particularly in postmitotic cells like neurons, and its dysfunction is implicated in a variety of neurodegenerative diseases.^{[1][2]} **RH1115** has been shown to induce autophagic flux and alter the positioning and properties of lysosomes.^{[1][3]} Target identification studies have revealed that **RH1115** directly interacts with Lysosome-Associated Membrane Protein 1 (LAMP1) and Lamin A/C.^{[1][2][3][4][5][6]} This guide focuses on the specific effects of **RH1115** on LAMP1-positive vesicles, summarizing the key quantitative findings, experimental methodologies, and associated cellular pathways.

RH1115's Direct Target: LAMP1

Validation experiments have confirmed a direct interaction between **RH1115** and LAMP1, a major glycoprotein resident on the membrane of late endosomes and lysosomes.^{[1][4]} LAMP1 is integral to the biogenesis and maintenance of lysosomes, and its modulation by **RH1115** is central to the compound's observed effects on the autophagy-lysosome pathway.^{[1][4]} The interaction suggests that **RH1115** may rescue dysfunctional LAMP1 to restore cellular degradation processes.^{[1][4]}



Logical Flow: RH1115 Interaction with LAMP1

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Caption: RH1115 directly binds to LAMP1, initiating downstream cellular effects.

Quantitative Effects of RH1115 on LAMP1 Vesicle Properties

Treatment of human iPSC-derived neurons with **RH1115** results in significant and measurable changes to LAMP1-positive vesicles. These alterations point to a profound impact on lysosomal biology and function. The key quantitative effects are summarized below.

Parameter Measured	Observation	Fold Change/Value	Treatment Conditions	Reference
Total LAMP1 Protein	Significant Increase	~1.5-fold	15 μ M RH1115 for 72h	[1]
LAMP1 Vesicle Size	Significant Increase	Not specified	15 μ M RH1115	[1][7]
LAMP1 Vesicle Intensity	Significant Increase	Not specified	15 μ M RH1115	[1][7]
LAMP1 Glycosylation	Increased Ratio	Significant Increase	Not specified	[1][4]
Autophagic Flux (Proxy)	eGFP-LC3 Puncta Formation	EC ₅₀ = 46.2 μ M	Not specified	[1][4]

Observed Phenotypic Changes in LAMP1 Vesicles Increased LAMP1 Protein Levels, Vesicle Size, and Intensity

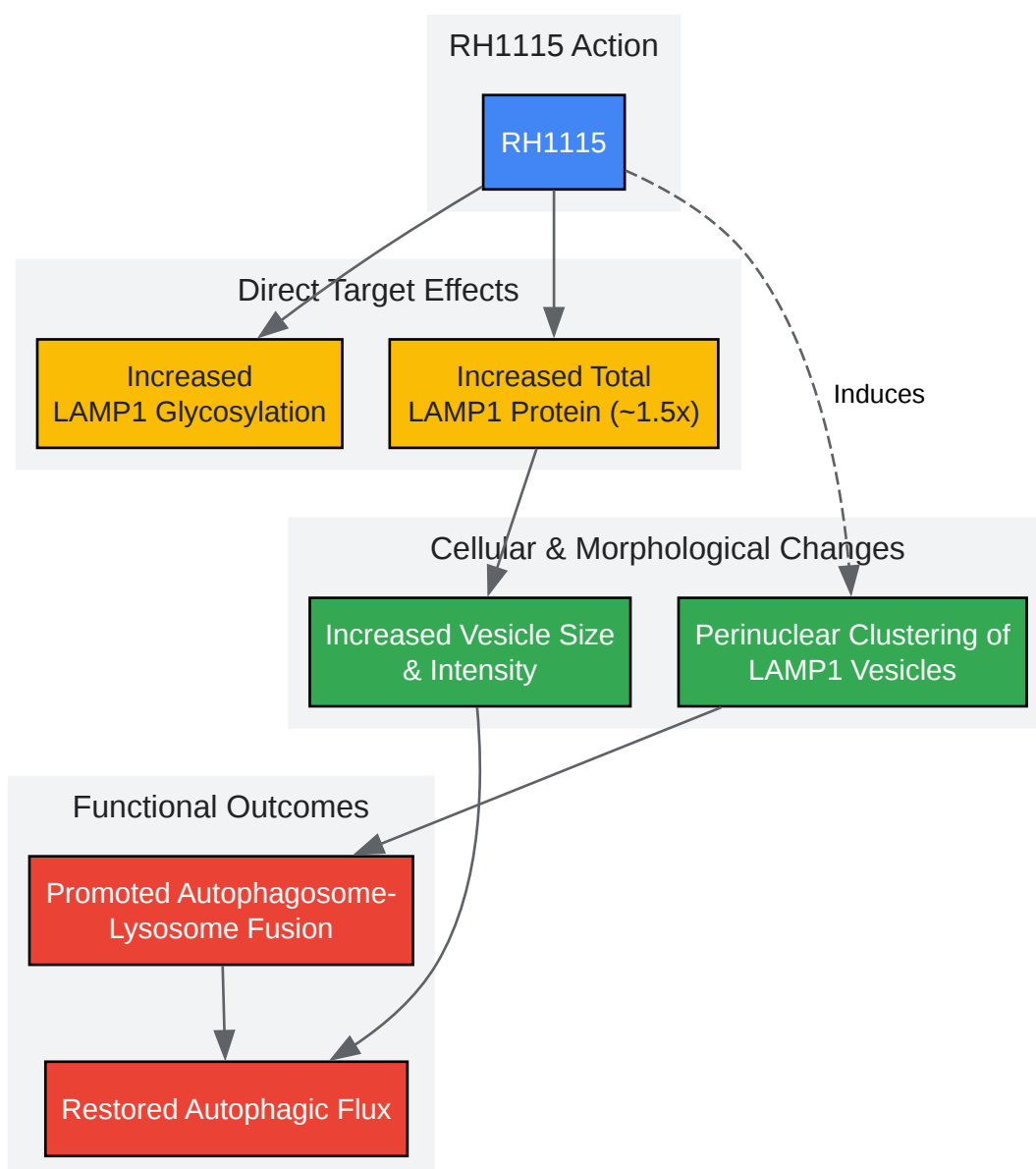
Upon treatment with **RH1115**, neurons exhibit a notable increase in the overall levels of LAMP1 protein.[1] This biochemical change is accompanied by distinct morphological alterations observed through high-resolution confocal microscopy. The LAMP1-positive vesicles become larger and show increased fluorescence intensity, suggesting an accumulation of LAMP1 on endolysosomal membranes.[1][4][7]

Altered Vesicle Distribution and Perinuclear Clustering

In untreated neurons, LAMP1 vesicles are typically distributed heterogeneously throughout the cell body.[1][4] **RH1115** treatment induces a significant redistribution, causing the LAMP1 vesicles to cluster in the perinuclear region of the soma.[1][4][7] This repositioning is thought to be a result of enhanced retrograde movement of lysosomes, a process that facilitates the fusion of autophagosomes with lysosomes and is indicative of induced autophagy.[1][4]

Increased LAMP1 Glycosylation

Analysis of protein lysates from **RH1115**-treated neurons revealed a significant increase in the ratio of glycosylated to non-glycosylated LAMP1.[1][4] While the precise functional consequence of this change is still under investigation, it points to an effect on the post-translational modification of LAMP1, which may influence its stability, trafficking, or function.[1][4]



Signaling Pathway: Downstream Effects of RH1115 on LAMP1 Vesicles

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Caption: RH1115 binding to LAMP1 leads to multiple downstream effects.

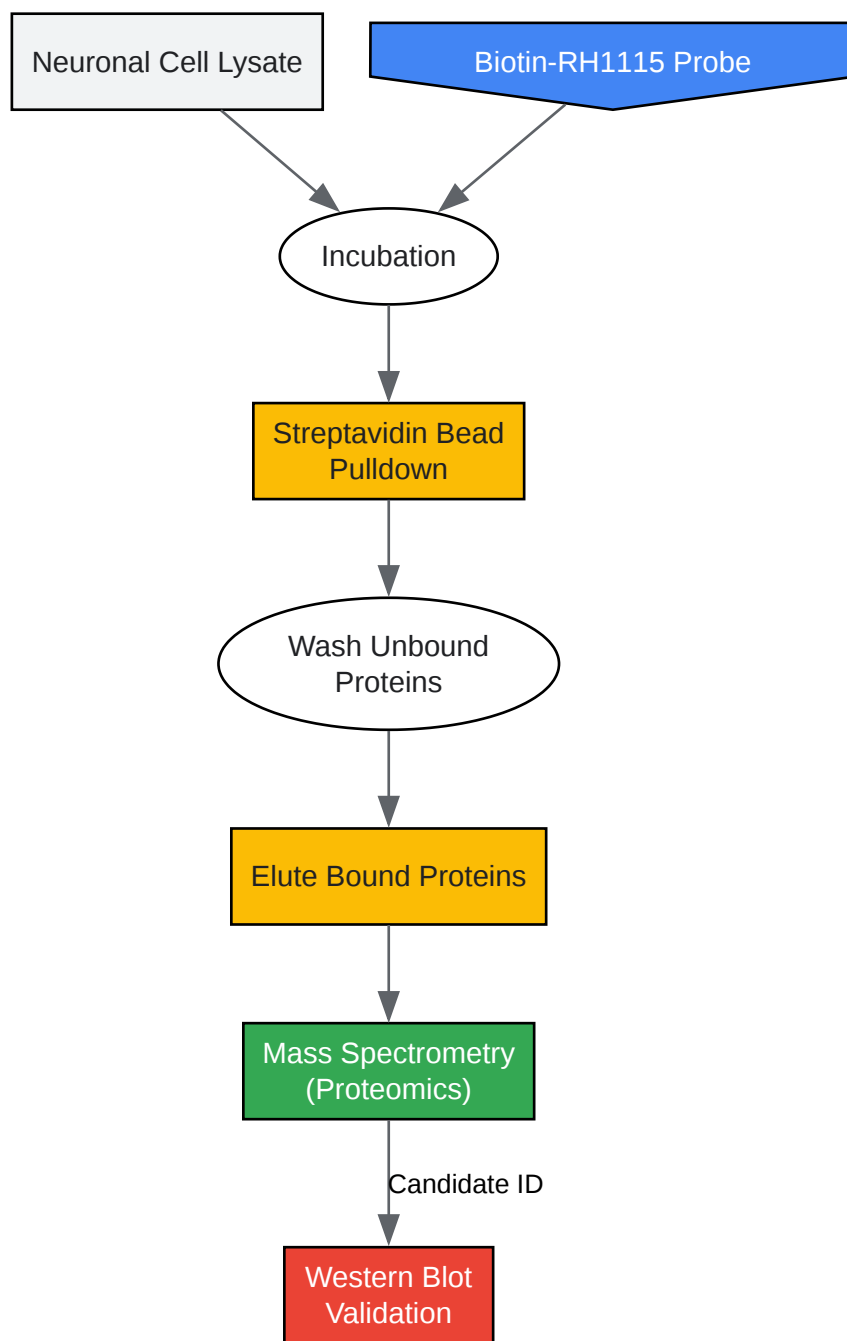
Experimental Protocols

The characterization of **RH1115**'s effects on LAMP1 vesicles involved several key methodologies.

Target Identification using Biotin-RH1115 Pulldown Assay

To identify the protein targets of **RH1115**, a biotin-tagged chemical probe (Biotin-**RH1115**) was synthesized.^{[1][4][5]}

- **Probe Incubation:** Cell lysates were incubated with Biotin-**RH1115** to allow for binding to target proteins.
- **Capture:** Streptavidin-coated beads were used to capture the Biotin-**RH1115**-protein complexes.
- **Elution and Analysis:** Bound proteins were eluted and subsequently identified using mass spectrometry.
- **Validation:** A competition experiment was performed where excess, untagged **RH1115** was added to the lysate along with the biotinylated probe. A reduction in the pulldown of a specific protein (like LAMP1) in the presence of the competitor confirms a direct and specific interaction.^[4]



Experimental Workflow: Target Identification

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Caption: Workflow for identifying protein targets of **RH1115**.

Immunoblotting for LAMP1 Quantification

Western blotting was used to quantify changes in total LAMP1 protein levels.

- **Sample Preparation:** DIV20-21 i³Neurons were treated with 15 μ M **RH1115** or a DMSO control for 72 hours.[1] Cells were then lysed to extract total protein.
- **Electrophoresis and Transfer:** Protein lysates were separated by SDS-PAGE and transferred to a membrane.
- **Antibody Incubation:** The membrane was incubated with a primary antibody specific for LAMP1, followed by a secondary antibody. A loading control, such as Tubulin, was also probed to ensure equal protein loading.[1]
- **Detection and Quantification:** The signal from the antibodies was detected, and the band intensity for LAMP1 was quantified and normalized to the loading control.

High-Resolution Confocal Microscopy for Vesicle Analysis

This technique was used to visualize and quantify the morphological changes in LAMP1 vesicles.

- **Cell Culture and Treatment:** i³Neurons were treated with 15 μ M **RH1115** or DMSO.[1]
- **Immunofluorescence Staining:** After treatment, cells were fixed, permeabilized, and stained with a primary antibody against LAMP1 (green) and often a neuronal marker like Tau (red).[1]
- **Imaging:** High-resolution confocal images were acquired.
- **Image Analysis:** The images were analyzed to quantify the mean size and mean fluorescence intensity of LAMP1-positive vesicles per neuron.[1] Typically, 20-25 neurons were analyzed per treatment across multiple independent experiments.[1]

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